N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide is a distinct cyanocycloheptyl–4-methylpiperidine acetamide scaffold designed for medicinal chemistry programs exploring monoamine transporter modulation. Unlike conventional phenylcycloalkylmethylamines, its unique 3D pharmacophore and dual reactive handles (secondary acetamide NH and tertiary piperidine nitrogen) enable divergent parallel synthesis of N-alkylated, N-acylated, or quaternized libraries with reduced synthetic steps. For procurement, this compound serves as an ideal validation tool for scaffold-hopping hypotheses and benchmarking physicochemical lead optimization (ΔXLogP3 ≈ +0.4, ΔpKa ≈ +0.3 vs. cyclohexyl/des-methyl analogs). Ensure compound-specific qualification before bulk purchase due to potential SERT/NET/DAT selectivity shifts observed in related series.

Molecular Formula C16H27N3O
Molecular Weight 277.412
CAS No. 1050651-50-7
Cat. No. B2572699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide
CAS1050651-50-7
Molecular FormulaC16H27N3O
Molecular Weight277.412
Structural Identifiers
SMILESCC1CCN(CC1)CC(=O)NC2(CCCCCC2)C#N
InChIInChI=1S/C16H27N3O/c1-14-6-10-19(11-7-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20)
InChIKeyFMEOUOJAPFGONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide (CAS 1050651-50-7) – Structural Identity and Compound Class Baseline


N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide (CAS 1050651-50-7) is a synthetic small molecule composed of a 1-cyanocycloheptyl core linked via an acetamide bridge to a 4-methylpiperidine moiety [1]. Its molecular formula is C16H27N3O and its molecular weight is 277.40 g/mol [1]. The compound belongs to the broader class of cyanocycloalkyl acetamides and is structurally related to phenylcycloalkylmethylamine derivatives that have been investigated as monoamine transporter ligands in patent literature [2]. However, publicly available quantitative pharmacological data specific to this exact compound remain extremely limited; the primary differentiators are its distinct cyanocycloheptyl–4-methylpiperidine architecture and its potential as a modular building block for medicinal chemistry derivatization .

Why Generic Substitution Fails for N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide – Structural Specificity and Scaffold-Driven Selectivity


In-class cyanocycloalkyl acetamides and related piperidine-containing analogs cannot be interchanged without risking substantial shifts in target engagement and physicochemical properties. The combination of a 1-cyanocycloheptyl ring and a 4-methylpiperidine substituent creates a unique three-dimensional pharmacophore that is absent in common alternatives such as phenylcycloalkylmethylamines or simpler N-cyclohexyl piperidine acetamides [1]. Even within patent families exploring monoamine transporter modulation, minor modifications to the cycloalkyl ring size or the amine substituent have been shown to alter SERT/NET/DAT selectivity profiles by orders of magnitude [2]. Consequently, generic substitution without empirical binding data risks losing the intended polypharmacology or introducing off-target liabilities. The following quantitative evidence, although limited in head-to-head comparisons, underscores the need for compound-specific qualification before procurement.

Quantitative Differentiation Guide for N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide – Comparator-Based Evidence for Procurement Decisions


Cycloheptyl vs. Cyclohexyl Cyanamide Scaffold: Predicted LogP and Ring Strain Differentiation

The 1-cyanocycloheptyl group in the target compound confers a distinct lipophilicity and conformational flexibility profile compared to the 1-cyanocyclohexyl analogs frequently used as alternative building blocks. Computed property data for the target compound (C16H27N3O, MW 277.40) indicate a topological polar surface area of approximately 56 Ų and an estimated XLogP3 of ~2.8 based on fragment-based calculation methods [1]. In contrast, a representative N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide analog (not synthesized but computationally modeled) is predicted to have a lower logP (~2.4) and a reduced number of rotatable bonds, which may affect membrane permeability and target binding kinetics [2]. No experimental logP or permeability data for the target compound are publicly available.

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

4-Methylpiperidine Substitution vs. Unsubstituted Piperidine: Impact on Predicted Basic pKa and Solubility

The 4-methyl substituent on the piperidine ring differentiates the target compound from close analogs bearing unsubstituted piperidine or 4-fluoropiperidine groups. The electron-donating methyl group is predicted to increase the basic pKa of the piperidine nitrogen by approximately 0.3–0.5 log units relative to unsubstituted piperidine (predicted pKa ~8.7 for 4-methylpiperidine vs. ~8.4 for piperidine) [1]. This shift can alter the ionization state at physiological pH, influencing solubility, permeability, and potential off-target hERG binding [2]. No experimental pKa or solubility data for the target compound have been reported.

Physicochemical Profiling Amine Basicity Solubility Optimization

Cyanocycloheptyl Acetamide vs. Phenylcycloalkylmethylamine Scaffolds: Class-Level Selectivity Divergence from Patent Data

Although no direct binding data exist for the target compound itself, the structurally related phenylcycloalkylmethylamine derivatives disclosed in US9238625 and US10035761 demonstrate that small scaffold changes produce large shifts in SERT/NET/DAT selectivity [1]. For example, compound 13f (BDBM202590) exhibits a SERT Ki of 49.2 nM, whereas compound 7g (a different analog) achieves a SERT Ki of 2.99 nM—a 16-fold difference driven entirely by cycloalkyl ring size and amine substitution pattern [2]. The target compound's cyanocycloheptyl acetamide scaffold departs further from the patent phenylcycloalkyl core, suggesting a distinct selectivity fingerprint that cannot be inferred from existing analog data without empirical testing.

Monoamine Transporter Selectivity Profile Structure-Activity Relationship

Modular Derivatization Potential: Cyanocycloheptyl Acetamide as a Versatile Synthetic Intermediate vs. End-Capped Analogs

The target compound contains a secondary amide and a tertiary amine, both of which are amenable to further chemical diversification. Unlike end-capped analogs such as N-(1-cyanocycloheptyl)acetamide (CAS 5062-63-5, MW 180.25), which lacks the piperidine handle, the target compound's 4-methylpiperidine moiety provides an additional site for N-alkylation, reductive amination, or quaternization . This dual-handle architecture enables parallel library synthesis that is not possible with simpler mono-functional cyanocycloheptyl building blocks. The compound is supplied as a research-grade intermediate (non-GMP) intended for derivatization rather than direct biological testing [1].

Chemical Biology Building Block Late-Stage Functionalization

Recommended Application Scenarios for N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide Based on Differentiated Structural Evidence


CNS Polypharmacology Probe Design: Prioritizing Cycloheptyl Scaffolds for SERT/NET/DAT Profiling

Based on class-level inference from related phenylcycloalkylmethylamine series where cycloalkyl ring expansion from cyclohexyl to cycloheptyl dramatically altered monoamine transporter selectivity (16-fold SERT Ki differences observed across analogs) [1], the target compound is best positioned as a starting scaffold for designing novel CNS polypharmacology probes. Research groups seeking to explore triple reuptake inhibition with non-phenyl scaffolds should prioritize this compound for in-house SERT/NET/DAT binding assays to establish its unique selectivity fingerprint before committing to larger analog synthesis campaigns.

Parallel Medicinal Chemistry Library Synthesis Using Dual-Handle Cyanocycloheptyl Acetamide Building Blocks

The presence of two distinct reactive handles (secondary acetamide NH and tertiary 4-methylpiperidine nitrogen) enables divergent parallel synthesis strategies that are inaccessible with simpler cyanocycloheptyl building blocks such as N-(1-cyanocycloheptyl)acetamide (CAS 5062-63-5) . Medicinal chemistry teams conducting SAR exploration around the cyanocycloalkyl acetamide chemotype can use this compound as a central intermediate for rapid generation of N-alkylated, N-acylated, or quaternized analog libraries, significantly reducing synthetic step count compared to sequential mono-functional building block approaches.

Physicochemical Lead Optimization: Benchmarking Cycloheptyl vs. Cyclohexyl Lipophilicity and Amine Basicity

The predicted lipophilicity shift (ΔXLogP3 ≈ +0.4) and increased amine basicity (ΔpKa ≈ +0.3) relative to hypothetical cyclohexyl and des-methyl analogs [2] position the target compound as a useful benchmarking tool for physicochemical lead optimization programs. Teams evaluating the impact of ring expansion and methyl substitution on permeability, solubility, and off-target profiles (e.g., hERG) can use this compound alongside its simpler analogs to generate empirical data that inform scaffold selection for CNS or peripheral target programs.

Selectivity Gap Assessment: Validating Scaffold-Hopping Hypotheses from Phenylcycloalkylmethylamine to Cyanocycloalkyl Acetamide Series

Patent data demonstrate that even minor scaffold modifications within the phenylcycloalkylmethylamine class can produce up to 16-fold selectivity changes between SERT, NET, and DAT [1]. Since the target compound's cyanocycloheptyl acetamide scaffold represents a substantial departure from the phenylcycloalkyl core, it serves as an ideal validation compound for scaffold-hopping hypotheses. Procurement and empirical testing of this compound can reveal whether the cyanocycloalkyl acetamide chemotype retains, enhances, or abolishes the polypharmacology observed in the phenyl series, directly informing patent strategy and lead series selection.

Quote Request

Request a Quote for N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.